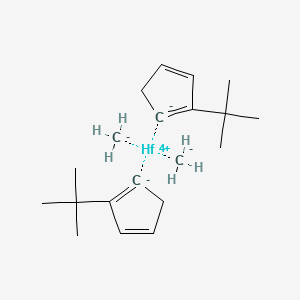
Dimethylbis(t-butylcyclopentadienyl)hafnium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis(t-butylcyclopentadienyl)hafnium is a chemical compound with the molecular formula C20H32Hf. It is a metallocene derivative, specifically a hafnium complex, and is used in various scientific and industrial applications. The compound is known for its high purity, typically available at a minimum of 98% purity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(t-butylcyclopentadienyl)hafnium typically involves the reaction of hafnium tetrachloride with t-butylcyclopentadienyl lithium and dimethylmagnesium. The reaction is carried out under inert gas conditions to prevent oxidation and hydrolysis of the sensitive hafnium complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylbis(t-butylcyclopentadienyl)hafnium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under controlled conditions to form hafnium oxide derivatives.
Reduction: It can be reduced to form lower oxidation state hafnium complexes.
Substitution: The compound can undergo substitution reactions where the cyclopentadienyl ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert gas conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include hafnium oxide derivatives, lower oxidation state hafnium complexes, and substituted hafnium complexes .
Aplicaciones Científicas De Investigación
Dimethylbis(t-butylcyclopentadienyl)hafnium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Employed in the study of metallocene-based biological interactions.
Medicine: Investigated for potential use in medical imaging and cancer treatment.
Industry: Utilized in the production of advanced materials and coatings .
Mecanismo De Acción
The mechanism of action of Dimethylbis(t-butylcyclopentadienyl)hafnium involves its ability to coordinate with various substrates through its cyclopentadienyl ligands. This coordination facilitates various catalytic and chemical transformation processes. The molecular targets and pathways involved include interactions with organic molecules and potential biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dimethylbis(t-butylcyclopentadienyl)hafnium include:
- Bis(tert-butylcyclopentadienyl)dimethylhafnium
- Tris(dimethylamido)cyclopentadienylhafnium
- Tetrabenzylhafnium .
Uniqueness
This compound is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other hafnium complexes. This uniqueness makes it particularly valuable in specialized applications in chemistry and industry .
Propiedades
Fórmula molecular |
C20H32Hf |
|---|---|
Peso molecular |
451.0 g/mol |
Nombre IUPAC |
2-tert-butylcyclopenta-1,3-diene;carbanide;hafnium(4+) |
InChI |
InChI=1S/2C9H13.2CH3.Hf/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H3;/q4*-1;+4 |
Clave InChI |
RVVNCCSGNVEIAX-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Hf+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B13400966.png)
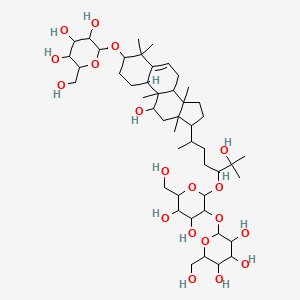
![6-[7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400975.png)
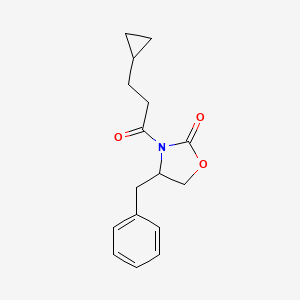
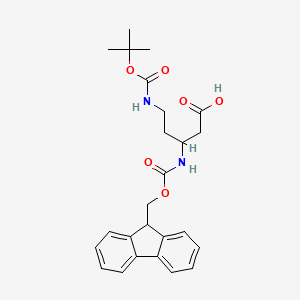
![(2S)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13400983.png)
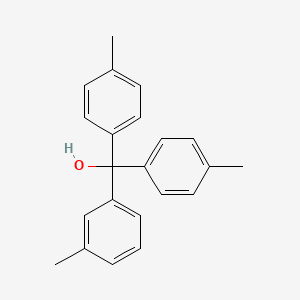
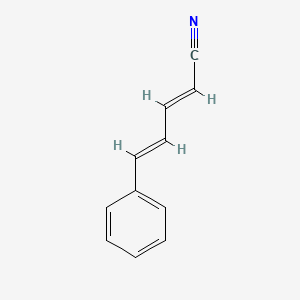
![[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13400996.png)
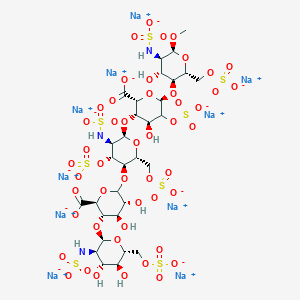
![3-[3-[3-Cyclopentyl-3-[4-[(5-oxo-2-phenyl-1,3,4-oxadiazin-4-yl)methyl]phenyl]prop-1-enyl]-2-methylphenyl]propanoic acid](/img/structure/B13401013.png)
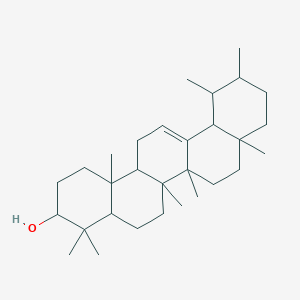
![2,2,2-trifluoro-N-[3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B13401023.png)
![(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B13401037.png)
